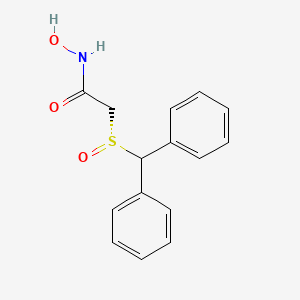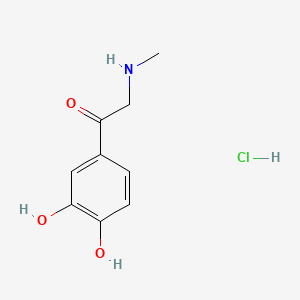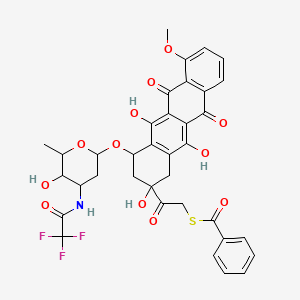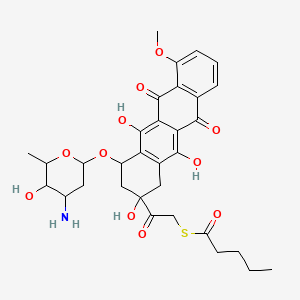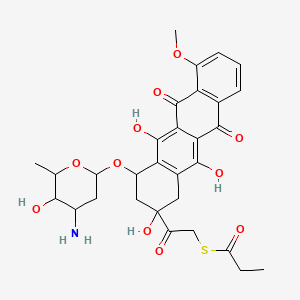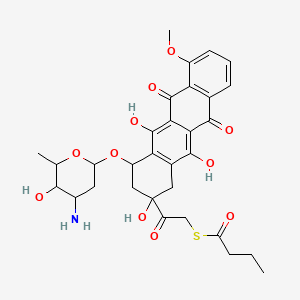![molecular formula C29H31N3O7S B1665621 4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate CAS No. 1047981-30-5](/img/structure/B1665621.png)
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate
Overview
Description
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate is a selective inhibitor of Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), an essential enzyme in fatty acid biosynthesis. This compound has shown potent activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, making it a promising candidate for treating staphylococcal infections .
Preparation Methods
The preparation of 4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate involves several synthetic routes and reaction conditions. The compound is synthesized from its tosylate anhydrate or monohydrate salts, with concentrations adjusted and reported as free base . The industrial production methods for this compound are proprietary and involve complex chemical processes to ensure high purity and efficacy .
Chemical Reactions Analysis
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s structure and enhancing its activity.
Substitution: Common reagents and conditions used in these reactions include organic solvents and catalysts to facilitate the substitution of specific functional groups.
Major Products: The primary products formed from these reactions are derivatives of AFN-1252 with enhanced or modified biological activity
Scientific Research Applications
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and fatty acid biosynthesis.
Biology: Investigated for its effects on bacterial growth and resistance mechanisms.
Medicine: Explored as a potential therapeutic agent for treating staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus.
Industry: Utilized in the development of new antibacterial agents and formulations
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate involves the inhibition of Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI). This enzyme is essential for fatty acid biosynthesis in bacteria. By inhibiting FabI, AFN-1252 disrupts the bacterial fatty acid synthesis pathway, leading to a reduction in bacterial viability. The molecular targets and pathways involved include the binding of AFN-1252 to the active site of FabI, preventing the enzyme from catalyzing the elongation of fatty acid chains .
Comparison with Similar Compounds
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate is unique compared to other similar compounds due to its high selectivity and potency against Staphylococcus aureus. Similar compounds include:
Linezolid: An oxazolidinone antibiotic with a different mechanism of action.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis
AFN-1252 stands out due to its specific inhibition of the FabI enzyme, making it a valuable addition to the arsenal of antibacterial agents.
Properties
CAS No. |
1047981-30-5 |
|---|---|
Molecular Formula |
C29H31N3O7S |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate |
InChI |
InChI=1S/C22H21N3O3.C7H8O3S.H2O/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26);2-5H,1H3,(H,8,9,10);1H2/b10-7+;; |
InChI Key |
OUSNFNLWEQZRCQ-WRQJSNHTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3.O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3.O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3.O |
Appearance |
Solid powder |
| 1047981-30-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AFN-1252 tosylate monohydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


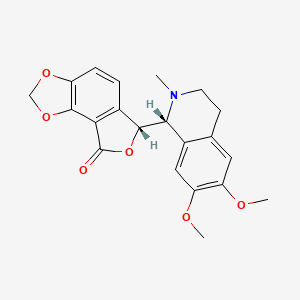
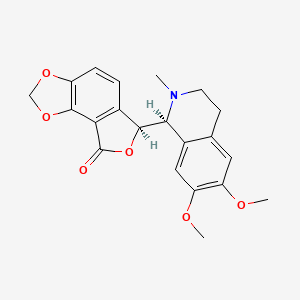
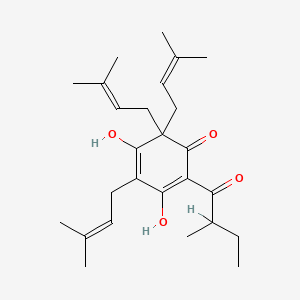
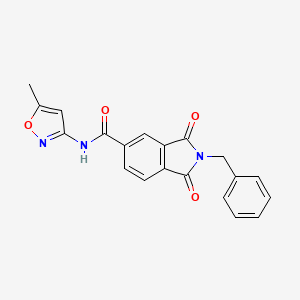
![2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid](/img/structure/B1665548.png)
